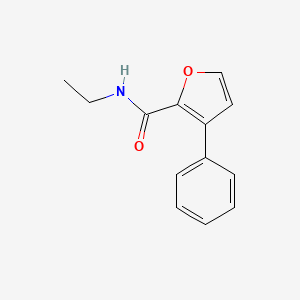![molecular formula C17H23Cl2N3O3 B7565467 Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)
Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mécanisme D'action
Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate reduces inflammation and pain.
Biochemical and Physiological Effects:
Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it also reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Moreover, it has a high purity and can be easily purified using column chromatography. However, this compound also has some limitations. It is not water-soluble and has a low bioavailability, which limits its therapeutic applications. Moreover, it has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate has several potential future directions. It can be further studied for its potential use in the treatment of various inflammatory and pain-related diseases. Moreover, its structure can be modified to improve its bioavailability and pharmacokinetic properties. Furthermore, it can be studied in combination with other drugs to enhance its therapeutic effects. Finally, it can be studied for its potential use in the treatment of cancer.
In conclusion, Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate is a chemical compound that has several potential therapeutic applications. It is synthesized through a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further research is needed to explore its potential future directions.
Méthodes De Synthèse
Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate is synthesized through a specific method. The synthesis involves the reaction of 3,4-dichloroaniline with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a coupling reagent. The reaction mixture is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate has several potential therapeutic applications. It has been studied extensively for its anti-inflammatory and analgesic properties. This compound has shown promising results in the treatment of chronic pain, neuropathic pain, and inflammation-related diseases. Moreover, it has also been studied for its potential use in the treatment of cancer.
Propriétés
IUPAC Name |
tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O3/c1-17(2,3)25-16(24)22-8-6-11(7-9-22)20-15(23)21-12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHXBIBQXNGPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)
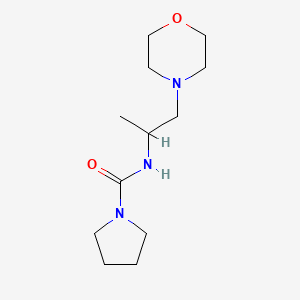
![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)
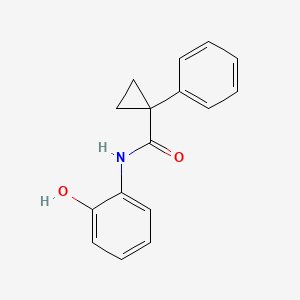
![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
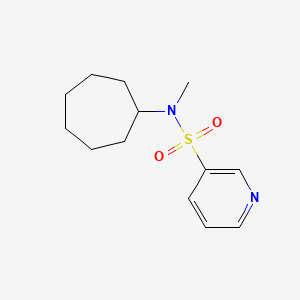
![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
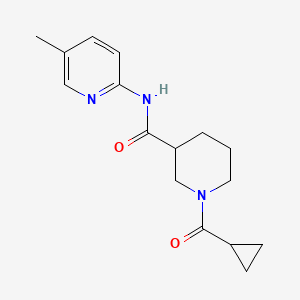
![N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)
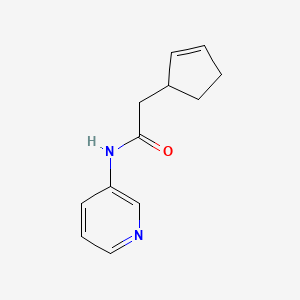
![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)
